molecular formula C9H8Br2O2 B6318176 2-(2,6-Dibromophenyl)-1,3-dioxolane CAS No. 331714-62-6

2-(2,6-Dibromophenyl)-1,3-dioxolane

Cat. No. B6318176
CAS RN: 331714-62-6
M. Wt: 307.97 g/mol
InChI Key: BZQDRLHISRGXQK-UHFFFAOYSA-N
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Description

“2-(2,6-Dibromophenyl)-1,3-dioxolane” is a complex organic compound. It contains a 1,3-dioxolane group, which is a type of acetal, and a 2,6-dibromophenyl group, which is a type of aromatic compound with bromine substituents .


Synthesis Analysis

While specific synthesis methods for “2-(2,6-Dibromophenyl)-1,3-dioxolane” are not available, similar compounds are often synthesized through reactions involving phenols and aldehydes or ketones .


Molecular Structure Analysis

The molecular structure of “2-(2,6-Dibromophenyl)-1,3-dioxolane” would likely involve a 1,3-dioxolane ring attached to a phenyl ring with bromine atoms at the 2 and 6 positions .


Chemical Reactions Analysis

The chemical reactions of “2-(2,6-Dibromophenyl)-1,3-dioxolane” would likely be influenced by the presence of the bromine atoms and the 1,3-dioxolane group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,6-Dibromophenyl)-1,3-dioxolane” would be influenced by its molecular structure. For example, the presence of bromine atoms would likely make the compound relatively heavy and possibly reactive .

Scientific Research Applications

Spin-Crossover (SCO) Studies

2-(2,6-Dibromophenyl)-1,3-dioxolane: is utilized in the synthesis of iron(II) complexes that exhibit spin-crossover (SCO) behavior. SCO materials can switch between low-spin and high-spin states under various stimuli like temperature or pressure . This property is significant for developing advanced materials for sensing, switching, and memory devices.

Molecular Design

The compound’s ability to influence the SCO behavior of iron(II) complexes makes it a valuable tool in molecular design. Researchers can modify the electronic and steric properties of the substituents to study structure-function relationships, which is crucial for designing switchable materials .

Paramagnetic NMR Spectroscopy

In paramagnetic NMR spectroscopy, 2-(2,6-Dibromophenyl)-1,3-dioxolane derivatives are important for studying the magnetic properties of compounds. The presence of bromine atoms provides distinct electronic environments that are useful in NMR analysis .

X-ray Crystallography

The compound is used in the preparation of crystalline materials that are suitable for X-ray diffraction studies. These studies help in understanding the crystal structure and molecular geometry, which are essential for material science research .

Mechanism of Action

The mechanism of action of “2-(2,6-Dibromophenyl)-1,3-dioxolane” would depend on its specific use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

properties

IUPAC Name

2-(2,6-dibromophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQDRLHISRGXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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